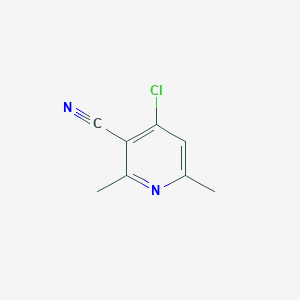

4-Chloro-2,6-dimethylpyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various pyridine derivatives, including those related to 4-Chloro-2,6-dimethylpyridine-3-carbonitrile, has been explored in several studies. For instance, a novel protocol using Vilsmeier–Haack chlorination was employed to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which could potentially be adapted for the synthesis of related chlorinated pyridine carbonitriles . Another study described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for creating trifluoromethylated N-heterocycles, which demonstrates the utility of chlorinated pyridine carbonitriles as building blocks for more complex structures . Additionally, substituted pyridine derivatives have been synthesized from 3,5-diacetyl-2,6-dimethylpyridine, indicating that the dimethylpyridine core can be functionalized to produce novel compounds .

Molecular Structure Analysis

X-ray diffraction analysis has been a key tool in determining the molecular structure of pyridine derivatives. For example, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate was elucidated using this technique . Similarly, the structures of two 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines were confirmed by X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of chlorinated pyridine carbonitriles has been investigated in various studies. For instance, the reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles were explored, showcasing the compound's potential as a precursor for synthesizing trifluoromethylated azaindazole derivatives . Another study synthesized novel compounds by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted phenyl ethanones and cyanoacetates . These reactions demonstrate the versatility of chlorinated pyridine carbonitriles in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanopyridine derivatives have been studied using various spectroscopic methods and theoretical calculations. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy were used to study the structural features of chlorinated pyridine derivatives . The optical properties were also investigated through UV–vis absorption and fluorescence spectroscopy, revealing solvent effects on the emission spectra . A comparative study on the structural and vibrational properties of cyanopyridine derivatives, including 2-chloro-4,6-dimethylpyridine-3-carbonitrile, was conducted using Density Functional Theory (DFT) calculations, providing insights into their behavior in different phases . These analyses are crucial for understanding the interactions and potential applications of these compounds.

Scientific Research Applications

Structural and Vibrational Properties

4-Chloro-2,6-dimethylpyridine-3-carbonitrile, along with similar compounds like 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile, has been studied for its structural and vibrational properties. These properties were analyzed in both gas and aqueous solution phases using Density Functional Theory (DFT) calculations. The studies provided insights into solvent effects, molecular electrostatic potentials, and force constants parameters, contributing to a deeper understanding of the compound's interactions and stability (Márquez et al., 2015).

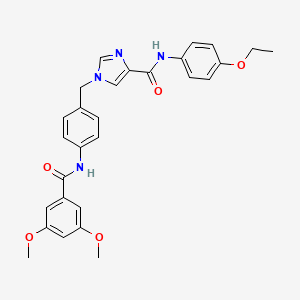

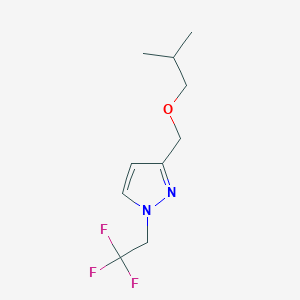

Synthesis and Biological Activity

Research has been conducted on the synthesis of various derivatives of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile, exploring their potential biological activities. These studies have led to the creation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, expanding the understanding of the compound's versatility in chemical synthesis and its potential applications in biological contexts (Yassin, 2009).

Novel Substituted Pyridine Derivatives

Research into the synthesis of novel substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine has been explored. This includes the creation of various 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol substituted pyridine derivatives and bipyridine derivatives, showcasing the compound's potential in generating a range of chemically diverse derivatives (Zhang et al., 2009).

Safety And Hazards

“4-Chloro-2,6-dimethylpyridine-3-carbonitrile” is classified as hazardous under the Hazardous Products Regulations. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The compound holds considerable interest as precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

properties

IUPAC Name |

4-chloro-2,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-8(9)7(4-10)6(2)11-5/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDMFGVPELWNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethylpyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)